molecular formula C17H21N3O4 B2681692 2-(benzyloxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034228-29-8

2-(benzyloxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2681692
CAS RN: 2034228-29-8
M. Wt: 331.372
InChI Key: CRIYFJUNNWYWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality 2-(benzyloxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzyloxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

In the realm of chemical synthesis, compounds related to 2-(benzyloxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide have been the focus of studies aiming at the synthesis and characterization of novel chemical entities. For example, unexpected synthesis processes have led to the creation of novel 2-pyrone derivatives, demonstrating the intricate pathways through which complex organic compounds can be synthesized. These compounds were characterized using single-crystal X-ray diffraction and analyzed for their intermolecular interactions through Hirshfeld surface analysis, illustrating the depth of structural analysis achievable for such molecules (Sebhaoui et al., 2020).

Crystal Structure and Theoretical Studies

The crystal structures of synthesized compounds provide invaluable insights into their potential applications in various fields, including material science and pharmacology. For instance, the crystal structure, along with Hirshfeld surface analysis and DFT calculations, have been employed to understand the properties of a novel pyrazole derivative. These studies not only reveal the molecular interactions but also pave the way for the design of compounds with desired properties (Naveen et al., 2021).

Antioxidant Activity

The quest for molecules with potent antioxidant activities has led to the synthesis and testing of various organic compounds. Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, highlighting the potential of these molecules in combating oxidative stress-related diseases (Chkirate et al., 2019).

In Vitro Cytotoxic Activity

In the search for new anticancer agents, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has been explored. These compounds have been tested on 60 cancer cell lines, with one compound showing appreciable growth inhibition against eight cancer cell lines, indicating the therapeutic potential of these molecules in cancer treatment (Al-Sanea et al., 2020).

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-15(12-23-11-13-4-2-1-3-5-13)18-10-16-19-17(20-24-16)14-6-8-22-9-7-14/h1-5,14H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIYFJUNNWYWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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